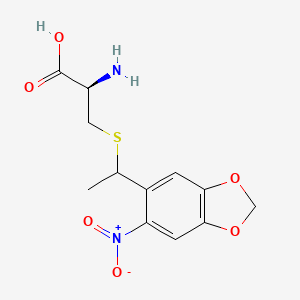

H-L-Cys(MDNPE)-OH

Description

Properties

IUPAC Name |

(2R)-2-amino-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6S/c1-6(21-4-8(13)12(15)16)7-2-10-11(20-5-19-10)3-9(7)14(17)18/h2-3,6,8H,4-5,13H2,1H3,(H,15,16)/t6?,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXWLXHWCRAGLS-XDKWHASVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-L-Cys(MDNPE)-OH: A Photocaged Cysteine for Spatiotemporal Control of Protein Function

Introduction

H-L-Cys(MDNPE)-OH is a noncanonical amino acid derivative of L-cysteine that has been chemically modified with a photolabile protecting group (PPG), also known as a "photocage." This modification renders the thiol group of the cysteine temporarily inert. Upon exposure to a specific wavelength of light, the protecting group is cleaved, restoring the natural cysteine residue. This "uncaging" process provides a powerful tool for researchers in cell biology, drug development, and proteomics, enabling precise spatial and temporal control over the function of cysteine-dependent proteins.

The key feature of this compound lies in its MDNPE (S-(1-(6-nitrobenzo[d][1][2]dioxol-5-yl)ethyl)) protecting group. This moiety can be removed by UV light, typically at a wavelength of 365 nm.[3] A significant application of this photocaged amino acid is its site-specific incorporation into proteins through genetic code expansion.[1][3] By replacing a critical cysteine residue in a protein with this compound, the protein's activity can be switched off and then rapidly switched on with light, allowing for the study of dynamic cellular processes with high precision.[1][3]

Chemical Structure and Properties

This compound is the L-isomer of cysteine where the thiol side chain is protected by the MDNPE group. Its systematic name is S-(1-(6-nitrobenzo[d][1][2]dioxol-5-yl)ethyl)-L-cysteine.[4]

Chemical Structure:

The chemical structure of this compound can be represented by the following SMILES string: C(SC--INVALID-LINK--=O)N)(C)C1=C(N(=O)=O)C=C2C(=C1)OCO2.[5]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₂O₆S | [5][6] |

| Molecular Weight | 314.31 g/mol | [5][6] |

| CAS Number | 1551078-43-3 | [4][5] |

| Appearance | Light yellow to yellow solid | [7] |

| Uncaging Wavelength | 365 nm | [3][5] |

Experimental Protocols

A primary application of this compound is the light-inducible activation of enzymes. A well-documented example is the photoactivation of Tobacco Etch Virus (TEV) protease in living mammalian cells.[1][3]

Protocol: Photoactivation of TEV Protease in Live Mammalian Cells

This protocol outlines the general steps for genetically encoding this compound into TEV protease at its catalytic cysteine residue (C151) and subsequently activating the enzyme with light.

1. Genetic Constructs:

-

TEV Protease Expression Vector: A plasmid encoding TEV protease with an amber stop codon (TAG) at the position of the catalytic cysteine (C151). The vector should also contain necessary elements for expression in mammalian cells.[1][3]

-

Aminoacyl-tRNA Synthetase/tRNA Vector: A plasmid co-expressing an evolved pyrrolysyl-tRNA synthetase (PylRS), specifically engineered to recognize this compound (e.g., MmPCC2RS), and its corresponding tRNA with a CUA anticodon (tRNACUA).[1][3]

-

Reporter Vector: A plasmid encoding a reporter protein to monitor TEV protease activity. A common choice is a FRET-based reporter consisting of two fluorescent proteins (e.g., ECFP and YFP) linked by a peptide containing a TEV cleavage site (TevS).[1][3]

2. Cell Culture and Transfection:

-

HEK293T cells are a suitable cell line for this experiment.[1][3]

-

Cells are cultured in appropriate media (e.g., DMEM supplemented with FBS).

-

The three plasmids described above are co-transfected into the HEK293T cells.

-

The growth medium is supplemented with this compound to allow for its incorporation into the TEV protease during protein synthesis.

3. Expression of Photocaged TEV Protease:

-

Following transfection, cells are incubated to allow for the expression of the photocaged TEV protease and the FRET reporter. The expressed TEV protease will be inactive due to the MDNPE group on the catalytic cysteine.[1][3]

4. Photoactivation (Uncaging):

-

To activate the TEV protease, the transfected cells are illuminated with 365 nm UV light.[1][3]

-

A typical illumination condition is a power density of approximately 4 mW/cm² for 1 minute.[3] This is sufficient to cause efficient photodeprotection, removing the MDNPE group and restoring the functional cysteine residue.[3]

5. Data Acquisition and Analysis:

-

TEV protease activity is monitored by measuring the change in the FRET signal from the reporter protein.

-

Upon cleavage of the TevS linker by the activated TEV protease, the ECFP and YFP are separated, leading to a decrease in FRET efficiency. This can be detected using fluorescence microscopy by measuring the ratio of acceptor (YFP) to donor (ECFP) emission.

-

The change in FRET signal over time provides a quantitative measure of the kinetics of TEV protease activation and substrate cleavage.

Visualizations

Logical Workflow for Photoactivation of TEV Protease

The following diagram illustrates the workflow for the light-induced activation of TEV protease using genetically encoded this compound.

Caption: Workflow for the photoactivation of TEV protease.

Signaling Pathway of Light-Induced Protein Activation

The diagram below outlines the molecular events from the introduction of the photocaged amino acid to the functional protein output.

Caption: Pathway of photocaged amino acid activation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A genetically encoded photocaged cysteine for facile site-specific introduction of conjugation-ready thiol residues in antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H-Cys(MDNPE) [bapeks.com]

- 5. Spatiotemporal Control Over Protein Release from Artificial Cells via a Light‐Activatable Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Genetic encoding of photocaged cysteine allows photoactivation of TEV protease in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Synthesis and Purification of H-L-Cys(MDNPE)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of H-L-Cys(MDNPE)-OH, a photocleavable protected cysteine derivative. This compound, also known as (S)-2-amino-3-((1-(2-nitro-4,5-(methylenedioxy)phenyl)ethyl)thio)propanoic acid, is valuable in chemical biology and drug development for its application in photocaging, allowing for the precise spatial and temporal control of protein function. The information presented here is compiled from the seminal work published by Nguyen et al. in the Journal of the American Chemical Society (2014), which details its use in the photoactivation of TEV protease in living cells.[1][2][3]

Introduction to this compound

This compound is a cysteine derivative where the thiol group is protected by a 3,4-methylenedioxy-6-nitrophenethyl (MDNPE) group. This protecting group is photolabile, meaning it can be removed by exposure to light, typically in the UV range.[1] This property makes it an excellent tool for "caging" cysteine residues within peptides and proteins. The caged cysteine is inactive until light is applied, which then restores the native, reactive thiol group. This allows for precise control over biological processes, such as enzyme activation, in a spatially and temporally defined manner.[1][2][3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the photocleavable protecting group precursor, followed by its reaction with a protected cysteine derivative, and subsequent deprotection steps.

Experimental Protocol: Synthesis

The following protocol is adapted from the supporting information of Nguyen et al. (2014).

Step 1: Synthesis of 1-(6-Nitropiperonyl)ethanol

-

To a solution of 6-nitropiperonal (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (10:1) at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 1-(6-nitropiperonyl)ethanol.

Step 2: Synthesis of 1-(6-Nitropiperonyl)ethyl bromide

-

Dissolve 1-(6-nitropiperonyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Pour the reaction mixture into ice-water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain 1-(6-nitropiperonyl)ethyl bromide.

Step 3: Synthesis of N-acetyl-S-(1-(6-nitropiperonyl)ethyl)-L-cysteine

-

Dissolve N-acetyl-L-cysteine (1.2 eq) in a mixture of ethanol and water (1:1).

-

Add sodium hydroxide (NaOH) (2.4 eq) and stir until the solution is clear.

-

Add a solution of 1-(6-nitropiperonyl)ethyl bromide (1.0 eq) in ethanol dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Synthesis of this compound

-

Suspend N-acetyl-S-(1-(6-nitropiperonyl)ethyl)-L-cysteine (1.0 eq) in a solution of 6 M HCl.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and wash with DCM to remove any unreacted starting material.

-

Concentrate the aqueous layer under reduced pressure to yield this compound as the hydrochloride salt.

Quantitative Data: Synthesis

| Step | Reactants | Reagents | Solvent | Reaction Time | Yield |

| 1 | 6-Nitropiperonal | NaBH₄, HCl | THF/Water | 2.5 hours | ~95% |

| 2 | 1-(6-Nitropiperonyl)ethanol | PBr₃ | Dichloromethane | 4 hours | ~90% |

| 3 | 1-(6-Nitropiperonyl)ethyl bromide, N-acetyl-L-cysteine | NaOH, HCl | Ethanol/Water | Overnight | ~70% |

| 4 | N-acetyl-S-(1-(6-nitropiperonyl)ethyl)-L-cysteine | 6 M HCl | Water | 4 hours | ~85% |

Purification of this compound

Purification of the final product and intermediates is crucial to ensure high purity for subsequent applications. The primary methods employed are extraction and column chromatography for the intermediates, and recrystallization or preparative high-performance liquid chromatography (HPLC) for the final product.

Experimental Protocol: Purification

Intermediate Purification (Steps 1-3):

-

The products of the first three steps are typically purified by extraction and washing as described in the synthesis protocol.

-

If necessary, silica gel column chromatography can be employed using a solvent system such as ethyl acetate/hexanes to further purify the intermediates.

Final Product Purification (Step 4):

-

The crude this compound hydrochloride salt can be purified by recrystallization from a mixture of methanol and diethyl ether.

-

Alternatively, for very high purity, the product can be purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

The fractions containing the pure product are collected, pooled, and lyophilized to obtain the final product as a TFA salt. To obtain the hydrochloride salt, the TFA salt can be dissolved in a minimal amount of water and treated with an excess of 1 M HCl, followed by lyophilization.

Quantitative Data: Purification

| Compound | Purification Method | Typical Purity |

| 1-(6-Nitropiperonyl)ethanol | Extraction/Washing | >95% |

| 1-(6-Nitropiperonyl)ethyl bromide | Extraction/Washing | >95% |

| N-acetyl-S-(1-(6-nitropiperonyl)ethyl)-L-cysteine | Extraction/Column Chromatography | >98% |

| This compound | Recrystallization or Preparative HPLC | >98% |

Visualizing the Synthesis and Deprotection

To better illustrate the workflow and the mechanism of action, the following diagrams are provided.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Photocleavage Mechanism

Caption: Photocleavage of this compound.

Conclusion

The synthesis and purification of this compound provide a valuable tool for researchers in chemical biology and related fields. The detailed protocols and data presented in this guide, based on established literature, offer a comprehensive resource for the preparation of this photocleavable cysteine derivative. The ability to precisely control the activity of cysteine-containing peptides and proteins through photodeprotection opens up numerous possibilities for studying and manipulating biological systems.

References

- 1. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Genetic encoding of photocaged cysteine allows photoactivation of TEV protease in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: H-L-Cys(MDNPE)-OH for Optically Controlled Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-L-Cys(MDNPE)-OH, a photocaged cysteine amino acid enabling precise spatiotemporal control over protein function. This document details its chemical properties, experimental protocols for its incorporation into proteins, and its application in the light-mediated activation of enzymes, with a focus on TEV protease.

Core Compound Data

This compound, also known as S-(1-(6-nitrobenzo[d][1][2]dioxol-5-yl)ethyl)-L-cysteine, is a non-canonical amino acid designed for photocaging applications. The methylenedioxynitrophenylethyl (MDNPE) protecting group renders the cysteine's thiol group inactive until it is cleaved by exposure to UV light.

| Property | Value | References |

| CAS Number | 1551078-43-3 | [1][3] |

| Molecular Weight | 314.31 g/mol | [1][3] |

| Molecular Formula | C₁₂H₁₄N₂O₆S | [1][3] |

| Synonyms | NPC, photo-caged cysteine, H-Cys(Methyl-o-nitropiperonyl), S-(Methyl-o-nitropiperonyl)-cysteine, [(R,S)-1-{4',5'-(methylenedioxy)-2'-nitrophenyl}ethyl]-L-cysteine | [2] |

Principle of Action: Light-Induced Uncaging

The MDNPE caging group is engineered to be photolabile, specifically responding to light in the near-UV spectrum. Upon illumination at approximately 365 nm, the protecting group is cleaved, releasing the native cysteine residue with its reactive thiol group. This process is rapid and efficient, allowing for precise control over the activation of the cysteine-dependent function. The photolysis byproducts are generally considered to be non-reactive with cellular components.

| Parameter | Description | References |

| Activation Wavelength | ~365 nm | [4] |

| Key Application | Spatiotemporal control of protein activity | [4] |

| Mechanism | Photolytic cleavage of the MDNPE group to expose the cysteine thiol | [4] |

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is best sourced from primary literature, the general approach involves the S-alkylation of L-cysteine with a suitable MDNPE-derivatized electrophile.

Site-Specific Incorporation of this compound into Proteins

The genetic incorporation of this compound into a target protein at a specific site is achieved through amber codon suppression technology. This requires an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair that is orthogonal to the host's translational machinery.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an in-frame amber codon (TAG) at the desired cysteine site.

-

Plasmid encoding the evolved PylRS/tRNACUA pair specific for this compound.

-

This compound.

-

Standard cell culture media and antibiotics.

Protocol:

-

Co-transform the E. coli expression strain with the target protein plasmid and the PylRS/tRNACUA plasmid.

-

Culture the transformed cells in media supplemented with the appropriate antibiotics and this compound at a final concentration of 1-5 mM.

-

Induce protein expression with IPTG at the appropriate cell density.

-

Incubate the culture at a reduced temperature (e.g., 18-25 °C) to ensure proper protein folding.

-

Harvest the cells and purify the protein containing the photocaged cysteine using standard chromatography techniques.

Light-Induced Activation of TEV Protease

A primary application of this compound is the photocontrol of enzyme activity. By replacing a catalytic cysteine in an enzyme like TEV protease with this compound, the enzyme is rendered inactive. Light-induced uncaging restores its catalytic function.

Materials:

-

Purified TEV protease with this compound incorporated at the catalytic cysteine residue (Cys151).

-

Substrate for TEV protease (e.g., a fusion protein with a TEV cleavage site).

-

UV lamp with an emission wavelength of 365 nm.

-

Reaction buffer appropriate for TEV protease activity.

Protocol:

-

Prepare a reaction mixture containing the photocaged TEV protease and its substrate in the reaction buffer.

-

Keep the reaction mixture in the dark to prevent premature activation.

-

To initiate the cleavage reaction, expose the mixture to 365 nm UV light. The duration and intensity of the light exposure should be optimized for the specific application. A typical starting point is 1-5 minutes at an intensity of ~4 mW/cm².[4]

-

Monitor the cleavage of the substrate over time using SDS-PAGE or a fluorescent reporter assay. Approximately 80% of a FRET-based sensor can be cleaved within 15 minutes of photoactivation in live cells.[4]

Visualized Workflows and Pathways

Caption: Workflow for the activation of TEV protease using this compound.

Caption: The photochemical uncaging mechanism of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncan… [ouci.dntb.gov.ua]

- 3. Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncanonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Genetically Encoding Photocaged Cysteine with H-L-Cys(MDNPE)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability to control protein function with spatiotemporal precision is a significant advantage in biological research and therapeutic development. Genetic code expansion technology offers a powerful approach to achieve this by incorporating unnatural amino acids with novel functionalities directly into proteins. This technical guide provides a comprehensive overview of the genetic encoding of photocaged cysteine using S-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl]-L-cysteine (H-L-Cys(MDNPE)-OH). We detail the synthesis of this photocaged amino acid, the directed evolution of the orthogonal pyrrolysyl-tRNA synthetase/tRNA pair for its efficient incorporation, and protocols for its use in both prokaryotic and eukaryotic systems. Furthermore, we present key quantitative data and experimental workflows to facilitate the application of this technology in diverse research and drug development contexts.

Introduction

Cysteine residues play critical roles in protein structure and function, participating in catalysis, disulfide bond formation, and post-translational modifications. The ability to mask and then reveal a cysteine residue at a specific site within a protein using light offers a powerful tool for controlling protein activity, protein-protein interactions, and signaling pathways.[1][2] The genetic incorporation of photocaged cysteine, an amino acid with a photolabile protecting group on its sulfhydryl side chain, allows for the production of proteins in an inactive state. Subsequent irradiation with a specific wavelength of light removes the caging group, restoring the native cysteine and activating the protein.[1][3]

This guide focuses on the use of this compound, a photocaged cysteine derivative that can be efficiently uncaged with non-phototoxic 365 nm light.[3] Its incorporation is mediated by an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically derived from the Methanosarcina mazei pyrrolysyl-tRNA synthetase (MmPylRS) and its cognate tRNA (tRNAPyl).[3] This system enables the site-specific replacement of a canonical amino acid with photocaged cysteine in response to an amber stop codon (UAG).

Core Components and Principles

The genetic encoding of this compound relies on the principles of genetic code expansion. This involves the introduction of an orthogonal translation system into the host organism, consisting of:

-

An Unnatural Amino Acid (UAA): this compound, which is supplied in the cell culture medium.

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered PylRS variant that specifically recognizes and charges this compound onto the orthogonal tRNA. This synthetase is evolved to be "orthogonal," meaning it does not recognize endogenous amino acids or tRNAs.

-

An Orthogonal tRNA: A tRNA molecule, typically tRNAPyl with a CUA anticodon, that is not recognized by any of the host cell's endogenous synthetases but is recognized by the orthogonal aaRS. This tRNA decodes the amber stop codon (UAG) introduced at the desired site in the gene of interest.

The overall workflow for this process is depicted in the following diagram:

References

Light-Activated TEV Protease: A Technical Guide to Spatiotemporal Control of Protein Cleavage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for the light-activated control of Tobacco Etch Virus (TEV) protease activity using the photocaged cysteine derivative, H-L-Cys(MDNPE)-OH. This technology offers precise spatiotemporal regulation of protein cleavage, a powerful tool for various research and therapeutic applications.

Core Principle: Caging the Catalyst for Optical Control

The central mechanism of this technology revolves around the reversible inactivation of the TEV protease by "caging" its catalytic cysteine residue. TEV protease is a cysteine protease that relies on a catalytic triad, including a critical cysteine residue (C151), for its enzymatic function. By chemically modifying this cysteine with a photolabile protecting group, 4,5-methylenedioxy-2-nitrophenylethyl (MDNPE), the protease is rendered inactive.[1][2]

The MDNPE group effectively blocks the thiol side chain of the cysteine, preventing it from participating in the catalytic cycle. This "caged" TEV protease can be introduced into a system in its inert state. Upon exposure to a specific wavelength of light (typically 365 nm), the MDNPE group undergoes a photolysis reaction, cleaving it from the cysteine residue.[2][3] This uncaging event restores the native cysteine, thereby reactivating the TEV protease with high temporal and spatial precision.[2][3]

The activation process is rapid and efficient, allowing for near-quantitative restoration of protease activity within minutes of light exposure.[3] This precise control enables researchers to initiate protein cleavage at a desired time and location within a complex biological system, such as living cells.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the light activation of TEV protease using this compound.

| Parameter | Value | Reference |

| Photocaging Group | 4,5-methylenedioxy-2-nitrophenylethyl (MDNPE) | [5] |

| Target Amino Acid | Cysteine (C151 in TEV Protease) | [2][3] |

| Activation Wavelength | 365 nm | [2][3] |

| Recommended Light Dose | ~4 mW/cm² for 1 minute | [2][3] |

| Activation Timeframe | Cleavage detectable within 5 minutes | [3] |

| Cleavage Efficiency | ~80% of substrate cleaved within 15 minutes in live cells | [3] |

| Parameter | Caged TEV Protease | Uncaged (Activated) TEV Protease |

| Catalytic Activity (kcat/Km) | Negligible | Restored to near wild-type levels |

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not explicitly documented in the primary literature. However, the synthesis of similar ortho-nitrobenzyl-caged cysteines generally involves the alkylation of the cysteine thiol with the corresponding nitrobenzyl halide.

Expression and Purification of Photocaged TEV Protease

The site-specific incorporation of this compound into TEV protease is achieved through amber codon suppression technology in a suitable expression system (e.g., mammalian HEK293T cells).[3][4] This requires an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair that is orthogonal to the host's translational machinery and is specifically designed to recognize the photocaged cysteine and incorporate it in response to an amber stop codon (TAG) engineered at the desired position (C151) in the TEV protease gene.[3][4]

Materials:

-

HEK293T cells

-

Expression vector for TEV protease (C151TAG) with a purification tag (e.g., His-tag)

-

Expression vector for the evolved PylRS/tRNACUA pair

-

This compound

-

Cell culture reagents

-

Transfection reagent

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 1% Triton X-100, protease inhibitors)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography resin

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate media.

-

Co-transfect the cells with the TEV protease (C151TAG) expression vector and the PylRS/tRNACUA pair vector using a suitable transfection reagent.

-

Supplement the culture medium with this compound.

-

-

Cell Lysis:

-

After 48-72 hours of expression, harvest the cells.

-

Resuspend the cell pellet in lysis buffer and incubate on ice.

-

Sonicate or otherwise disrupt the cells to release the cellular contents.

-

Clarify the lysate by centrifugation.

-

-

Purification:

-

Equilibrate the Ni-NTA resin with lysis buffer.

-

Load the clarified lysate onto the equilibrated resin.

-

Wash the resin with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged photocaged TEV protease with elution buffer.

-

-

Buffer Exchange and Storage:

-

Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol).

-

Determine the protein concentration, aliquot, and store at -80°C, protected from light.

-

Light Activation and Activity Assay

The activity of the photocaged TEV protease before and after light activation can be monitored using a Förster Resonance Energy Transfer (FRET)-based assay.[1][6][7] A FRET-based substrate typically consists of a donor fluorophore (e.g., CFP or GFP) and an acceptor fluorophore (e.g., YFP or a quencher) separated by a TEV protease cleavage site.[6][7] In the intact substrate, excitation of the donor leads to energy transfer to the acceptor. Upon cleavage by active TEV protease, the fluorophores are separated, resulting in a measurable change in the FRET signal.[6][7]

Materials:

-

Purified photocaged TEV protease

-

FRET-based TEV protease substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 1 mM DTT)

-

365 nm light source with controlled intensity

-

Fluorometer or plate reader capable of measuring FRET

Protocol:

-

Preparation of Reaction Mixtures:

-

In a microplate, prepare reaction mixtures containing the FRET substrate in assay buffer.

-

Add the photocaged TEV protease to the reaction mixtures. Prepare control reactions with and without the protease.

-

-

"Dark" Activity Measurement:

-

Immediately after adding the protease, measure the FRET signal over time in the absence of light to determine any residual activity of the caged enzyme.

-

-

Light Activation:

-

Expose the desired wells to 365 nm light for a defined period (e.g., 1 minute at 4 mW/cm²). Keep control wells in the dark.

-

-

"Light" Activity Measurement:

-

Following light exposure, monitor the change in the FRET signal over time to determine the activity of the uncaged TEV protease.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the change in FRET signal over time for both the caged and uncaged protease.

-

Compare the activity before and after light activation to determine the fold-activation.

-

Visualizations

Signaling Pathway of Light Activation

Caption: Light-induced activation of TEV protease.

Experimental Workflow for Photocaged TEV Protease Preparation and Activation

References

- 1. researchgate.net [researchgate.net]

- 2. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. Removal of Affinity Tags with TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optogenetic Regulation of Proteolysis Using an Engineered Light-Switchable Split-Tev Protease | AIChE [proceedings.aiche.org]

- 6. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Illuminating Biological Processes: A Technical Guide to H-L-Cys(MDNPE)-OH for Spatiotemporal Control of Protein Function

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, the ability to control protein function with precision is paramount to unraveling complex signaling pathways and developing targeted therapeutics. Traditional methods often lack the temporal and spatial resolution required to dissect these dynamic processes. This technical guide delves into the application of H-L-Cys(MDNPE)-OH, a genetically encoded photocaged cysteine, offering a powerful tool to optically control protein activity in living systems. By introducing a light-removable protecting group, researchers can dictate when and where a protein is activated, providing unprecedented control over biological events.

Core Principles: Caging and Uncaging Protein Activity

The fundamental concept behind this technology is the use of a "caging" group to temporarily inactivate a protein.[1] In this case, the thiol group of a cysteine residue, often crucial for a protein's catalytic activity or structural integrity, is chemically modified with a 4,5-methylenedioxy-2-nitrophenylethyl (MDNPE) group.[2][3] This modification effectively "cages" the protein in an inactive state. The protein of interest is genetically engineered to incorporate this unnatural amino acid, this compound, at a specific site.[4][5]

The true power of this technique lies in the "uncaging" process. Upon exposure to a specific wavelength of light, typically in the near-UV range (e.g., 365 nm), the MDNPE group is cleaved, restoring the native cysteine residue and, consequently, the protein's function.[4] This light-induced activation is rapid and can be precisely targeted to specific cells or even subcellular locations, offering a level of spatiotemporal control that is difficult to achieve with other methods.[6][7]

Quantitative Data Summary

The efficiency and precision of photocaging and uncaging are critical for the successful application of this compound. The following table summarizes key quantitative parameters associated with this technology.

| Parameter | Value/Range | Notes |

| Uncaging Wavelength | ~365 nm | This wavelength is generally considered less phototoxic to cells compared to shorter UV wavelengths.[4] |

| Uncaging Time | Seconds to minutes | The duration of light exposure required for efficient uncaging depends on the light intensity and the specific experimental setup.[4] |

| Light Intensity | ~4 mW/cm² | This is a representative intensity used for uncaging in mammalian cells.[4] |

| Photolysis Byproduct | Ketone | The byproduct of MDNPE photolysis is a ketone, which is less likely to have off-target reactions with cellular components compared to the aldehyde byproducts of some other caging groups.[4] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this technique. The following sections provide an overview of the key experimental protocols.

Synthesis of this compound

The synthesis of the photocaged cysteine amino acid is a prerequisite for its genetic incorporation. While detailed synthetic schemes are available in the primary literature, the general approach involves the protection of the amino and carboxyl groups of cysteine, followed by the alkylation of the thiol group with an appropriate MDNPE-containing reagent. Subsequent deprotection steps yield the final this compound product.

Genetic Encoding of this compound in Mammalian Cells

The site-specific incorporation of this compound into a protein of interest is achieved through the use of an expanded genetic code. This requires a specially engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's translational machinery. The evolved pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (tRNACUA) are commonly used for this purpose.[4][5]

Key Steps:

-

Plasmid Construction:

-

A plasmid encoding the evolved PylRS.

-

A plasmid encoding multiple copies of the corresponding tRNACUA.

-

A plasmid encoding the target protein with an amber stop codon (TAG) at the desired cysteine position.

-

-

Cell Culture and Transfection:

-

HEK293T cells are a commonly used cell line for this purpose.

-

Cells are cultured in appropriate media supplemented with fetal bovine serum.

-

The three plasmids are co-transfected into the cells.

-

-

Supplementation with this compound:

-

The photocaged amino acid is added to the cell culture medium. The PylRS will specifically charge the tRNACUA with this compound.

-

-

Protein Expression:

-

During protein synthesis, when the ribosome encounters the amber codon, the charged tRNACUA will insert this compound at that position, resulting in the expression of the full-length caged protein.

-

Photoactivation of the Caged Protein

Once the caged protein is expressed, its function can be activated with light.

Procedure:

-

Cell Imaging: The cells expressing the caged protein (often co-expressed with a fluorescent reporter) are identified using microscopy.

-

Light Exposure: A targeted light source, such as a laser or a focused lamp, is used to illuminate the specific cell or region of interest with 365 nm light.

-

Functional Assay: The activity of the now-uncaged protein is monitored using an appropriate assay. For example, if the target protein is a protease, a FRET-based reporter can be used to measure its activity in real-time.[4]

Visualizing the Workflow and Signaling Control

Diagrams are essential for understanding the complex relationships in this system.

Caption: Experimental workflow for spatiotemporal control.

Caption: Light-induced activation of a signaling cascade.

Applications in Research and Drug Development

The ability to control protein function with light has significant implications for various research areas and for the development of novel therapeutic strategies.

-

Dissecting Signaling Pathways: By activating specific proteins at precise times and locations, researchers can untangle complex and rapid signaling events that are difficult to study using conventional methods.

-

Understanding Disease Mechanisms: This technology can be used to study the effects of activating or deactivating proteins implicated in diseases such as cancer or neurodegenerative disorders.

-

Drug Discovery and Development: Photocaged technology can be applied to activate pro-drugs at a specific site of action, potentially reducing off-target effects and improving therapeutic efficacy. For instance, the site-specific introduction of a conjugation-ready thiol in antibodies using a photocaged cysteine can facilitate the generation of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio.[8]

Conclusion

This compound provides a robust and versatile tool for the spatiotemporal control of protein function. By combining genetic code expansion with photochemistry, researchers can gain unprecedented control over biological processes in living cells. This in-depth guide provides the foundational knowledge and experimental framework for scientists and drug development professionals to harness the power of this innovative technology to illuminate the complexities of biology and pioneer new therapeutic interventions.

References

- 1. Recent advances in the photochemical control of protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photocage-Selective Capture and Light-Controlled Release of Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spatiotemporal Control Over Protein Release from Artificial Cells via a Light‐Activatable Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic encoding of photocaged cysteine allows photoactivation of TEV protease in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Light‐Induced Dimerization Approaches to Control Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Light Activation as a Method of Regulating and Studying Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Genetically Encoded Photocaged Cysteine for Facile Site-Specific Introduction of Conjugation-Ready Thiol Residues in Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spatiotemporal Control of Cellular Processes: An In-depth Technical Guide to the Application of Photocaged Cysteine in Live Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely control protein function in a spatiotemporal manner within living cells is a central goal in chemical biology and drug development. Photocaged amino acids, which are rendered biologically inactive by a photolabile protecting group, offer a powerful tool to achieve such control. Upon illumination with a specific wavelength of light, the protecting group is cleaved, restoring the natural amino acid and, consequently, protein function. Among these, photocaged cysteine has emerged as a particularly versatile tool due to the critical roles of cysteine residues in protein structure, catalysis, and regulation.[1][2] This technical guide provides a comprehensive overview of the applications of photocaged cysteine in live mammalian cells, focusing on quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Concepts and Advantages

The use of photocaged cysteine provides several key advantages for studying and manipulating cellular processes:

-

Spatiotemporal Precision: Light can be delivered with high spatial and temporal resolution, allowing for the activation of proteins in specific subcellular locations or at precise moments in a signaling cascade.[3][4]

-

Minimal Perturbation: Following uncaging, the protein is restored to its native state, minimizing the potential for artifacts associated with genetic mutations or the use of bulky fusion proteins.[1][2]

-

Broad Applicability: Cysteine residues are integral to the function of numerous protein classes, including proteases, kinases, phosphatases, and ubiquitin ligases, making photocaged cysteine a widely applicable tool.[1][2]

Quantitative Data Summary

The efficiency and kinetics of the uncaging process are critical parameters for the successful application of photocaged cysteine. The following tables summarize key quantitative data from published studies.

| Photocaging Group | Wavelength (nm) | Illumination Time | Power Density | Uncaging Efficiency (in vitro) | Uncaging Efficiency (in cellulo) | Cell Line | Reference |

| o-Nitrobenzyl (ONB) | 365 | 10 min | ~35 mW/cm² | No significant uncaging | Not reported | E. coli | [1] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 365 | 1 min | ~35 mW/cm² | Quantitative | 90% | HEK293T | [1] |

| Nvoc-cysteine | Not specified | 10 min | Not specified | Not reported | Efficient | HEK293T | [5] |

Table 1: Uncaging Parameters and Efficiencies of Different Photocaged Cysteines. This table provides a comparative overview of the conditions required for uncaging and the resulting efficiencies.

| Protein | Photocaged Cysteine Position | Uncaging Conditions | Time to 80% Activity | Assay | Reference |

| TEV Protease | Catalytic Cysteine (C151) | 1 min, 365 nm, ~4 mW/cm² | 15 min | FRET-based cleavage assay | [1] |

Table 2: Kinetics of Protein Activation Using Photocaged Cysteine. This table highlights the temporal resolution achievable with this technology.

Key Applications and Experimental Protocols

Spatiotemporal Control of Protease Activity

A prominent application of photocaged cysteine is the light-mediated activation of proteases. By replacing a catalytic cysteine with a photocaged analog, the enzyme can be kept in an inactive state until its activity is desired.

The following diagram illustrates the workflow for the photoactivation of Tobacco Etch Virus (TEV) protease in live mammalian cells.

Figure 1: Workflow for photoactivation of TEV protease.

This protocol is adapted from Nguyen et al., 2014.[1]

Materials:

-

HEK293T cells

-

Plasmids:

-

pTEV-C151-TAG (encoding TEV protease with an amber stop codon at the catalytic cysteine position)

-

pMmPCC2RS/tRNACUA (encoding the evolved pyrrolysyl-tRNA synthetase/tRNA pair for photocaged cysteine incorporation)

-

pECFP-TevS-YFP-V5 (FRET-based reporter for TEV protease activity)

-

-

Photocaged cysteine (e.g., DMNB-caged cysteine)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

DMEM supplemented with 10% FBS

-

UV light source (365 nm)

-

Fluorescence microscope or flow cytometer capable of FRET measurements

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a suitable format (e.g., 24-well plate) to reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the three plasmids (pTEV-C151-TAG, pMmPCC2RS/tRNACUA, and pECFP-TevS-YFP-V5) using a standard transfection protocol. A three-plasmid transient transfection is necessary.[1]

-

In a control well, transfect cells with a plasmid encoding wild-type TEV protease.

-

-

Incorporation of Photocaged Cysteine:

-

24 hours post-transfection, replace the culture medium with fresh medium containing the photocaged cysteine at a final concentration of 1 mM.

-

-

Photoactivation:

-

48 hours post-transfection, wash the cells with PBS.

-

Irradiate the cells with 365 nm light for 1 minute at a power density of approximately 4 mW/cm².[1] For single-cell experiments, a microscope-mounted UV source can be used to illuminate specific cells.

-

-

Analysis of Protease Activity:

-

Monitor the cleavage of the FRET reporter over time by measuring the change in the CFP/YFP emission ratio. This can be done using fluorescence microscopy for single-cell analysis or by FRET-FACS for population-level analysis.[1]

-

An increase in the CFP/YFP ratio indicates cleavage of the reporter and thus activation of TEV protease. Approximately 80% of the FRET sensor is cleaved within 15 minutes of photoactivation.[1]

-

Probing Protein S-sulfenylation with Spatiotemporal Control

Cysteine S-sulfenylation is a reversible post-translational modification involved in redox signaling. Photocaged activity-based probes allow for the spatiotemporal detection of this modification.

The following diagram depicts the reversible oxidation of a protein cysteine residue to sulfenic acid, a key event in redox signaling.

Figure 2: Reversible cysteine S-sulfenylation in redox signaling.

This workflow illustrates the use of a photocaged probe to label sulfenylated proteins in a light-dependent manner.

Figure 3: Workflow for photocaged probe-based detection of S-sulfenylation.

Site-Specific Antibody-Drug Conjugation

Photocaged cysteine can be genetically incorporated into antibodies to facilitate site-specific drug conjugation. This approach avoids the need for harsh reduction and reoxidation steps that can compromise antibody integrity.

The diagram below outlines the logic of using photocaged cysteine for the synthesis of a site-specifically modified ADC.

Figure 4: Logic diagram for ADC synthesis using photocaged cysteine.

Conclusion and Future Directions

The application of photocaged cysteine in live mammalian cells has provided researchers with an unprecedented tool for the precise control and study of a wide range of biological processes. The ability to activate protein function with light offers a level of spatiotemporal resolution that is difficult to achieve with other methods. Future developments in this field will likely focus on the creation of new photocaging groups that can be cleaved with longer wavelength, deeper tissue-penetrating light, and the expansion of the genetic code to incorporate a wider variety of photocaged amino acids. These advancements will further enhance our ability to dissect complex signaling networks and develop novel therapeutic strategies.

References

- 1. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Light-Mediated Remote Control of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A genetically encoded photocaged cysteine for facile site-specific introduction of conjugation-ready thiol residues in antibodies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of H-L-Cys(MDNPE)-OH

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of specialized reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for H-L-Cys(MDNPE)-OH, a photocaged cysteine derivative.

This compound, chemically known as (S)-2-amino-3-((2-(4,5-dimethoxy-2-nitrophenyl)ethyl)thio)propanoic acid, is a cysteine amino acid where the thiol group is protected by a 4,5-(methylenedioxy)-2-nitrophenylethyl (MDNPE) group. This photocleavable protecting group allows for the spatial and temporal control of active cysteine release in biological systems upon exposure to UV light.

Recommended Storage Conditions

The stability of this compound is contingent on proper storage to prevent premature degradation or unintended cleavage of the photocaging group. The following table summarizes the recommended storage conditions for the solid compound and its solutions.

| Form | Storage Temperature | Duration | Additional Notes |

| Solid (Hydrochloride Salt) | Room Temperature (in continental US) | Varies | May vary in other locations.[1][2] |

| Solid (Hydrochloride Salt) | 4°C | - | Sealed storage, away from moisture.[1][2] |

| In Solvent | -20°C | 1 month | Sealed storage, away from moisture.[1] |

| In Solvent | -80°C | 6 months | Sealed storage, away from moisture.[1] |

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for its proper handling and use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₆S |

| Molecular Weight | 314.31 g/mol |

| Appearance | Solid |

| Purity | >98% (as specified by some suppliers) |

| Key Feature | Genetically encoded photocaged cysteine.[3][4] |

Degradation Pathways

The primary intended "degradation" of this compound is its controlled photolysis to release free L-cysteine. However, other potential degradation pathways exist.

Photolytic Cleavage (Uncaging)

The MDNPE group is designed to be cleaved upon exposure to UV light, typically around 365 nm.[5][6] This process, known as uncaging, releases the active L-cysteine. The photolysis is reported to generate a ketone byproduct that is not expected to cause unwanted reactions with proteins.[5][6]

Potential Enzymatic Degradation

In certain biological systems, particularly in bacterial hosts, molecules containing nitro groups like the one in the MDNPE moiety can be susceptible to enzymatic reduction.[3] This could lead to the formation of hydroxylamino or amino derivatives, rendering the compound inactive for its intended photocaging purpose. However, it has been observed that this compound can be incorporated into mammalian cells without this reductive degradation.[5]

Stability-Indicating Analytical Methods

To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

A reversed-phase HPLC (RP-HPLC) method with UV detection is generally suitable for the analysis of cysteine derivatives.[7][8] The following table outlines a representative HPLC method that could be adapted for the stability analysis of this compound.

| Parameter | Description |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A gradient of Acetonitrile and Water, with an acidic modifier such as 0.1% Trifluoroacetic Acid (TFA) or Sulfuric Acid.[7] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 200-220 nm for the peptide backbone, and a secondary wavelength appropriate for the MDNPE chromophore. |

| Temperature | 40°C[9] |

| Injection Volume | 10-20 µL |

Experimental Protocols

Preparation of Stock Solutions

For experimental use, a stock solution of this compound should be prepared in a suitable solvent, such as DMSO or an aqueous buffer, depending on the application. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, follow the guidelines in the storage conditions table.

Forced Degradation Study Workflow

A forced degradation study is essential to understand the intrinsic stability of the molecule under various stress conditions. This involves subjecting the compound to harsh conditions to accelerate degradation.

Protocol Outline:

-

Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.

-

Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the solution to a controlled light source (e.g., UV lamp at 254 nm and/or a photostability chamber).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples, along with a control sample (stored under normal conditions), using a validated stability-indicating HPLC method.

-

Data Evaluation: Quantify the remaining amount of this compound and identify any major degradation products. Mass spectrometry can be coupled with HPLC to identify the structure of the degradants.

Conclusion

This compound is a valuable tool for research that requires precise control over cysteine activity. Its stability is highly dependent on protection from light and appropriate storage temperatures. As a solid, it should be stored in a sealed container at 4°C, protected from moisture. Solutions should be prepared fresh, but can be stored for short periods at -20°C or for longer durations at -80°C. Understanding the photocleavable nature of the MDNPE group and potential for enzymatic degradation in certain systems is crucial for its effective use. The implementation of a robust stability-indicating analytical method, such as RP-HPLC, is essential for verifying the integrity of the compound before and during its application in experimental workflows.

References

- 1. Towards site-specific manipulation in cysteine-mediated redox signaling - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02016F [pubs.rsc.org]

- 2. Photocage-Selective Capture and Light-Controlled Release of Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genetic encoding of photocaged cysteine allows photoactivation of TEV protease in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 9. agilent.com [agilent.com]

In-Depth Technical Guide: Safety and Handling of H-L-Cys(MDNPE)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for H-L-Cys(MDNPE)-OH, a genetically encoded photocaged cysteine. The information is intended to promote safe laboratory practices and ensure the integrity of experimental results.

Introduction to this compound

This compound is a specialized amino acid derivative used in biochemical and cellular research. Its key feature is the 4,5-(methylenedioxy)-2-nitrophenylethyl (MDNPE) caging group attached to the sulfur atom of cysteine. This caging group renders the cysteine residue inert until it is removed by exposure to ultraviolet (UV) light, typically at a wavelength of 365 nm.[1][2] This property allows for the precise spatial and temporal control of protein activity and function in living cells, making it a valuable tool in drug development and cell biology research.[3][4] Upon photolysis, this compound releases native cysteine, and the process is reported to generate a ketone byproduct that is not expected to have unwanted reactions with proteins.[1][2]

Hazard Identification and Safety Precautions

General Handling:

-

For research use only. Not for human or veterinary use.[3][5]

-

Avoid inhalation of dust and contact with skin and eyes.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

Light Sensitivity:

-

This compound is a photosensitive compound. Protect from light to prevent premature uncaging and degradation.

-

Store in a light-opaque container.

-

Perform manipulations in a darkened room or under red light conditions where possible.

Potential Health Hazards: Based on data for similar cysteine compounds, this compound may:

-

Cause skin irritation.

-

Cause serious eye irritation or damage.

-

Be harmful if inhaled, causing respiratory tract irritation.

-

Be harmful if swallowed.

Byproducts of Photolysis: The photolysis of o-nitrobenzyl compounds can generate reactive byproducts such as o-nitrosobenzaldehyde. These byproducts can be cytotoxic and may interfere with experimental results by reacting with biological nucleophiles.[6] However, for the specific MDNPE caging group in this compound, the photolysis is reported to generate a less reactive ketone byproduct.[1][2]

Quantitative Data Summary

Due to the lack of a specific SDS for this compound, quantitative toxicity data is not available. The following table summarizes the known physical and chemical properties.

| Property | Value | Source |

| Chemical Formula | C12H14N2O6S | Caltag Medsystems |

| Molecular Weight | 314.31 g/mol | Caltag Medsystems |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in aqueous solutions and organic solvents such as DMSO | General knowledge |

| Storage Temperature | Short-term (1 month): -20°C; Long-term (6 months): -80°C | MedChemExpress |

Personal Protective Equipment (PPE)

A risk-based approach should be taken for the selection of PPE. The following diagram outlines a decision-making process for appropriate PPE selection when handling this compound.

Caption: PPE selection workflow for handling this compound.

Experimental Protocols

General Handling and Storage

-

Receiving and Storage: Upon receipt, store this compound at -20°C for short-term storage or -80°C for long-term storage in a light-proof container.[5]

-

Preparation of Stock Solutions: Allow the compound to warm to room temperature before opening to prevent condensation. Prepare stock solutions in a suitable solvent (e.g., DMSO or aqueous buffer) in a darkened environment. Aliquot stock solutions into light-proof tubes to minimize freeze-thaw cycles and light exposure.

UV Uncaging Protocol (In Vitro)

This protocol provides a general guideline for the photo-release of cysteine from this compound in a cellular context. Optimization will be required for specific experimental setups.

Materials:

-

Cells expressing the protein of interest with incorporated this compound.

-

UV light source with a peak emission at or near 365 nm (e.g., mercury arc lamp, LED).

-

UV intensity meter.

-

Appropriate cell culture medium or buffer.

Procedure:

-

Cell Preparation: Culture cells under standard conditions. If incorporating the photocaged cysteine via genetic code expansion, follow the appropriate protocol for cell transfection and expression.

-

UV Irradiation Setup:

-

Position the UV light source to provide uniform illumination to the cell sample.

-

Measure the UV power density at the sample plane using a UV meter. A typical power density used in published studies is in the range of 1-10 mW/cm².[2]

-

Ensure the setup is enclosed or shielded to prevent stray UV radiation from exposing the operator or other personnel.[7][8]

-

-

Uncaging:

-

Expose the cells to 365 nm UV light. The duration of exposure will depend on the UV intensity and the desired level of uncaging. Start with a short exposure time (e.g., 30-60 seconds) and optimize as needed.

-

For live-cell imaging experiments, the UV illumination can be delivered through the microscope objective.

-

-

Post-Irradiation:

-

Immediately after irradiation, proceed with the experimental assay to assess the effects of the uncaged cysteine.

-

Include control groups, such as cells not exposed to UV light and cells without the photocaged amino acid exposed to UV light, to account for any effects of the UV light itself.

-

The following diagram illustrates a general workflow for a UV uncaging experiment.

Caption: Experimental workflow for UV-mediated uncaging.

Spill, Leak, and Disposal Procedures

-

Spills: In case of a spill, wear appropriate PPE. For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For a liquid spill, absorb with an inert material and place in a sealed container for disposal. Clean the spill area with a suitable solvent.

-

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Conclusion

This compound is a powerful research tool that requires careful handling due to its photosensitivity and potential health hazards. By following the safety precautions and experimental guidelines outlined in this technical guide, researchers can minimize risks and ensure the successful application of this photocaged amino acid in their studies. Always consult your institution's safety office for specific guidance on handling and disposal of chemical reagents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Genetic Encoding of Photocaged Cysteine Allows Photoactivation of TEV Protease in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. gla.ac.uk [gla.ac.uk]

- 8. photochemicalreactors.co.uk [photochemicalreactors.co.uk]

Methodological & Application

Protocol for the Site-Specific Incorporation of the Photocaged Cysteine H-L-Cys(MDNPE)-OH into Proteins

Abstract

This document provides a detailed protocol for the incorporation of the photocaged amino acid H-L-Cys(MDNPE)-OH into peptides and proteins. The 4,5-methylenedioxy-2-nitrophenylethyl (MDNPE) caging group on the cysteine thiol allows for spatial and temporal control over protein activity, which can be restored by photolysis with UV light. This technology is a valuable tool for researchers in chemical biology, drug discovery, and proteomics. The following sections detail the synthesis of the Fmoc-protected amino acid, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and subsequent photocleavage to release the active cysteine. Additionally, a protocol for Native Chemical Ligation (NCL) to generate larger proteins and an exemplary application in the photoactivation of TEV protease are described.

Introduction

The ability to control protein function with high spatial and temporal precision is a significant challenge in biological research. Photocaged amino acids, whose activity is masked by a photolabile protecting group, offer an elegant solution to this problem.[1] this compound is a cysteine derivative where the thiol side chain is protected by the MDNPE group. This group is stable under standard biochemical conditions but can be efficiently cleaved upon irradiation with UV light (typically around 365 nm), restoring the native cysteine residue.[2] This "on-demand" activation allows for precise control over protein functions such as catalysis, protein-protein interactions, and cellular signaling.

This application note provides protocols for the chemical synthesis of Fmoc-L-Cys(MDNPE)-OH, its incorporation into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the conditions for photocleavage, and a method for creating larger proteins through Native Chemical Ligation (NCL).

Data Presentation

Table 1: Summary of Key Reagents and Equipment

| Reagent/Equipment | Supplier | Purpose |

| Fmoc-L-Cys(Trt)-OH | Various | Starting material for Fmoc-L-Cys(MDNPE)-OH synthesis |

| 1-(Bromomethyl)-4,5-methylenedioxy-2-nitrobenzene | Various | Alkylating agent for cysteine thiol |

| Diisopropylethylamine (DIPEA) | Various | Base for synthesis and SPPS |

| Dichloromethane (DCM) | Various | Solvent for synthesis and SPPS |

| Dimethylformamide (DMF) | Various | Solvent for SPPS |

| Piperidine | Various | Reagent for Fmoc deprotection in SPPS |

| HBTU/HATU | Various | Coupling reagent for SPPS |

| Rink Amide Resin | Various | Solid support for peptide synthesis |

| Trifluoroacetic acid (TFA) | Various | Reagent for peptide cleavage from resin |

| Triisopropylsilane (TIS) | Various | Scavenger for cleavage |

| UV Photoreactor (365 nm) | Various | For photocleavage of the MDNPE group |

| HPLC System | Various | Purification and analysis of peptides |

| Mass Spectrometer | Various | Characterization of peptides and proteins |

Table 2: Quantitative Parameters for SPPS and Photocleavage

| Parameter | Value | Notes |

| SPPS Coupling Time for Fmoc-Cys(MDNPE)-OH | 2 - 4 hours | The bulky MDNPE group may require longer coupling times compared to standard amino acids. |

| Typical Coupling Efficiency | >95% | Monitored by Ninhydrin test. Double coupling may be necessary. |

| Photocleavage Wavelength | 365 nm | Optimal for MDNPE group removal with minimal photodamage to the protein.[1] |

| Photocleavage Time | 5 - 30 minutes | Dependent on light intensity, peptide concentration, and solvent. |

| Typical Photocleavage Yield | >90% | Can be monitored by HPLC and mass spectrometry. |

Experimental Protocols

Synthesis of Fmoc-L-Cys(MDNPE)-OH

This protocol describes the synthesis of the Fmoc-protected photocaged cysteine building block required for SPPS.

Materials:

-

Fmoc-L-Cys(Trt)-OH

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1-(Bromomethyl)-4,5-methylenedioxy-2-nitrobenzene

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Deprotection of Fmoc-L-Cys(Trt)-OH: Dissolve Fmoc-L-Cys(Trt)-OH in DCM. Add TFA and TIS to the solution and stir for 2 hours at room temperature to remove the trityl protecting group.

-

Work-up: Evaporate the solvent under reduced pressure. Precipitate the deprotected Fmoc-L-Cys-OH by adding cold diethyl ether. Centrifuge and wash the pellet with cold ether. Dry the product under vacuum.

-

Alkylation of the Thiol: Dissolve the dried Fmoc-L-Cys-OH in DMF. Add DIPEA to the solution. In a separate flask, dissolve 1-(bromomethyl)-4,5-methylenedioxy-2-nitrobenzene in DMF. Add this solution dropwise to the cysteine solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

-

Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain Fmoc-L-Cys(MDNPE)-OH.

-

Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Incorporation of Fmoc-L-Cys(MDNPE)-OH into Peptides via SPPS

This protocol outlines the steps for incorporating the photocaged cysteine into a peptide sequence using a standard Fmoc-SPPS workflow on an automated peptide synthesizer or with manual synthesis.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-L-Cys(MDNPE)-OH

-

Rink Amide resin (or other suitable resin)

-

DMF (peptide synthesis grade)

-

DCM (peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent solution (e.g., 0.5 M HBTU/HOBt in DMF)

-

DIPEA

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.[3]

-

Amino Acid Coupling:

-

For standard amino acids: Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent and DIPEA in DMF. Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

For Fmoc-L-Cys(MDNPE)-OH: Due to its steric bulk, a longer coupling time (2-4 hours) or a double coupling may be required. Use 1.5-2 equivalents of Fmoc-L-Cys(MDNPE)-OH.

-

-

Washing: After coupling, wash the resin with DMF and DCM to remove excess reagents.

-

Monitoring: Perform a Ninhydrin test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.[3]

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups (except for the MDNPE group).[3]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Purification: Dry the crude peptide and purify by reverse-phase HPLC.

-

Characterization: Confirm the mass and purity of the photocaged peptide by mass spectrometry and analytical HPLC.

Photocleavage of the MDNPE Group

This protocol describes the light-induced removal of the MDNPE protecting group to generate the native cysteine residue.

Materials:

-

Purified peptide containing Cys(MDNPE)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

UV photoreactor or LED light source (365 nm)

-

HPLC system

-

Mass spectrometer

Procedure:

-

Sample Preparation: Dissolve the photocaged peptide in the desired aqueous buffer. The concentration should be optimized, typically in the micromolar to low millimolar range.

-

Irradiation: Irradiate the sample with 365 nm UV light. The irradiation time will depend on the light source intensity and sample concentration and should be optimized (typically 5-30 minutes).[1]

-

Monitoring: Monitor the progress of the photocleavage reaction by analytical HPLC and mass spectrometry. The deprotected peptide will have a different retention time and a lower mass corresponding to the loss of the MDNPE group.

-

Purification (Optional): If necessary, the deprotected peptide can be purified from any photolysis byproducts by HPLC.

Native Chemical Ligation (NCL) with a Cys(MDNPE)-containing Peptide

This protocol allows for the synthesis of larger proteins by ligating a peptide with a C-terminal thioester to a peptide containing an N-terminal Cys(MDNPE).

Materials:

-

Peptide 1 with a C-terminal thioester (e.g., MESNa, SEA)

-

Peptide 2 with an N-terminal this compound

-

Ligation buffer (e.g., 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.0)

-

Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA)

-

Reducing agent (e.g., TCEP)

Procedure:

-

Peptide Synthesis: Synthesize Peptide 1 and Peptide 2 using SPPS as described above.

-

Ligation Reaction: Dissolve both peptides in the ligation buffer. Add the thiol catalyst and a reducing agent like TCEP.

-

Reaction Monitoring: Incubate the reaction mixture at room temperature and monitor the progress by HPLC and mass spectrometry. The ligation product will have a mass equal to the sum of the two peptide masses minus the mass of the thioester leaving group.

-

Purification: Once the ligation is complete, purify the full-length photocaged protein by HPLC.

-

Photocleavage: The MDNPE group can then be removed by photolysis as described in section 3.3 to yield the final, active protein.

Mandatory Visualizations

Experimental Workflow for Photo-activation of TEV Protease

The following diagram illustrates the workflow for using this compound to control the activity of TEV (Tobacco Etch Virus) protease, a common tool in biotechnology for cleaving fusion proteins.[1]

Caption: Workflow for the photo-activation of TEV protease using a photocaged cysteine.

Signaling Pathway: Generic Photocontrol of a Kinase

This diagram illustrates a generic signaling pathway where the activity of a kinase is controlled by a photocaged cysteine at a critical residue.

Caption: Generic pathway for photocontrol of kinase activity.

Conclusion

The incorporation of this compound into proteins provides a robust method for achieving photocontrol over biological processes. The protocols outlined in this application note provide a framework for the synthesis, incorporation, and deprotection of this valuable chemical tool. The ability to precisely activate protein function using light opens up new avenues for research in a wide range of fields, from fundamental cell biology to the development of novel therapeutics. While the synthesis and incorporation of this modified amino acid require careful optimization, the benefits of precise spatiotemporal control over protein activity make it a worthwhile endeavor for many research applications.

References

Uncaging H-L-Cys(MDNPE)-OH: A Guide to Wavelength and Light Intensity Optimization

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals